molecular formula C21H20ClF4N7 B1139425 4-[4-[4-[4-fluoro-3-(trifluoromethyl)phenyl]-1-methylimidazol-2-yl]piperidin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine;hydrochloride

4-[4-[4-[4-fluoro-3-(trifluoromethyl)phenyl]-1-methylimidazol-2-yl]piperidin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine;hydrochloride

Cat. No.: B1139425
M. Wt: 481.9 g/mol
InChI Key: GDGYRKDHQORLNT-UHFFFAOYSA-N
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Description

Scientific Research Applications

LY-2584702 hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the inhibition of p70S6K and its effects on cellular processes.

    Biology: Employed in cell biology studies to investigate the role of p70S6K in cell growth and proliferation.

    Medicine: Investigated for its potential therapeutic applications in cancer treatment due to its ability to inhibit tumor growth.

    Industry: Used in the development of new drugs and therapeutic agents targeting p70S6K .

Safety and Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . In case of accidental ingestion or contact, immediate medical attention is advised .

Biochemical Analysis

Biochemical Properties

LY-2584702 hydrochloride plays a significant role in biochemical reactions as it inhibits the phosphorylation of the S6 ribosomal protein (pS6) in HCT116 colon cancer cells . It interacts with the enzyme p70S6K, a ribosomal protein kinase .

Cellular Effects

LY-2584702 hydrochloride has a profound impact on various types of cells and cellular processes. It influences cell function by inhibiting S6K activity in EOMA cells, as determined by the phosphorylation of its downstream effector S6 . It also significantly inhibits the proliferation of A549 cells over 24 hours at 0.1 μM .

Molecular Mechanism

The mechanism of action of LY-2584702 hydrochloride involves its selective ATP competitive inhibition of p70S6K . It exerts its effects at the molecular level by binding interactions with biomolecules, enzyme inhibition, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of LY-2584702 hydrochloride change over time. It demonstrates significant single-agent efficacy in both U87MG glioblastoma and HCT116 colon carcinoma xenograft models .

Dosage Effects in Animal Models

The effects of LY-2584702 hydrochloride vary with different dosages in animal models. It demonstrates statistically significant tumor growth reduction at TMED50 (threshold minimum effective dose 50%) (2.3 mg/kg) and TMED90 (10 mg/kg) in the HCT116 colon carcinoma xenograft model .

Metabolic Pathways

LY-2584702 hydrochloride is involved in the MAPK/ERK signaling pathway . It interacts with enzymes or cofactors in this pathway .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of LY-2584702 hydrochloride involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The key steps include:

Industrial Production Methods

Industrial production of LY-2584702 hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key steps include:

Chemical Reactions Analysis

Types of Reactions

LY-2584702 hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of LY-2584702 hydrochloride, which can be used for further research and development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

LY-2584702 hydrochloride is unique due to its high selectivity and potency as an ATP competitive inhibitor of p70S6K. Its ability to inhibit tumor growth in various cancer models makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

4-[4-[4-[4-fluoro-3-(trifluoromethyl)phenyl]-1-methylimidazol-2-yl]piperidin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F4N7.ClH/c1-31-10-17(13-2-3-16(22)15(8-13)21(23,24)25)29-19(31)12-4-6-32(7-5-12)20-14-9-28-30-18(14)26-11-27-20;/h2-3,8-12H,4-7H2,1H3,(H,26,27,28,30);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDGYRKDHQORLNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1C2CCN(CC2)C3=NC=NC4=C3C=NN4)C5=CC(=C(C=C5)F)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClF4N7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.